molecular formula C22H16O8 B1211394 Tetracenomycin E

Tetracenomycin E

Cat. No.: B1211394
M. Wt: 408.4 g/mol
InChI Key: UBGPMJPFKHUCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracenomycin E is an aromatic polyketide antibiotic of significant interest in natural product research and biosynthesis studies. Compounds within the tetracenomycin class are primarily known for their activity against Gram-positive bacteria and are investigated for their unique mechanisms of action . Recent studies on related compounds, such as Tetracenomycin X, have revealed a novel mechanism where it inhibits protein synthesis by binding within the polypeptide exit tunnel of the large ribosomal subunit, a target distinct from many common antibiotics . This makes tetracenomycins a valuable scaffold for exploring new anti-infective or anti-proliferative agents. Tetracenomycins are biosynthesized by Type II polyketide synthase (PKS) systems in actinomycetes, making this compound a compelling subject for metabolic engineering and combinatorial biosynthesis to generate novel analogs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16O8

Molecular Weight

408.4 g/mol

IUPAC Name

10,12-dihydroxy-3,8-dimethoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid

InChI

InChI=1S/C22H16O8/c1-8-15-9(5-14(30-3)16(8)22(27)28)4-11-18(20(15)25)21(26)17-12(19(11)24)6-10(29-2)7-13(17)23/h4-7,23,25H,1-3H3,(H,27,28)

InChI Key

UBGPMJPFKHUCCA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)OC)C(=O)O

Origin of Product

United States

Molecular Mechanisms of Biological Activity

Interaction with Ribosomal Machinery

The inhibitory activity of Tetracenomycin X stems from its direct binding to the ribosome, which obstructs the normal process of polypeptide chain elongation. This interaction is characterized by a unique binding site and a novel method of disrupting the peptidyl transfer reaction.

High-resolution cryogenic electron microscopy (cryo-EM) studies have precisely identified the binding site of Tetracenomycin X. biorxiv.org It binds within the nascent polypeptide exit tunnel (PET) of the large ribosomal subunit (50S in bacteria). pdbj.orgrcsb.orgnih.govscispace.com This location is adjacent to, but distinct from, the binding site of macrolide antibiotics. pdbj.orgnih.gov

The tetracyclic core of the TcmX molecule specifically stacks upon a non-canonical base pair formed by residues U1782 and U2586 of the 23S ribosomal RNA (rRNA) in Escherichia coli. pdbj.orgnih.govbiorxiv.org This unique binding pocket within the PET is a previously unappreciated target for antibiotics. pdbj.orgscispace.com The specificity of this interaction is highlighted by the observation that mutations in 23S rRNA residues U1782, U2586, and U2609 confer resistance to the compound. biorxiv.org

ComponentBinding Site DetailsKey Interacting Residues (E. coli)
Tetracenomycin X Binds within the Nascent Polypeptide Exit Tunnel (PET) of the large ribosomal subunit.Stacks on the non-canonical base pair U1782 and U2586 of the 23S rRNA.

Upon binding to the ribosome, Tetracenomycin X acts as an inhibitor of protein synthesis. pdbj.orgscispace.com Its mechanism allows for the initiation of translation and the synthesis of short oligopeptides. pdbj.orgrcsb.orgnih.gov However, it blocks further elongation of the polypeptide chain, but only when a specific amino acid sequence appears at the peptidyl transferase center (PTC). nih.govbiorxiv.org This context-dependent inhibition means TcmX does not stall every act of translation, but rather acts as a sequence-specific roadblock. researchgate.netbiorxiv.org

The primary mechanism for halting translation is through a novel form of sequestration. biorxiv.orgpdbj.org When a ribosome carrying a specific nascent peptide motif encounters TcmX, the drug triggers the displacement of the 3' end of the peptidyl-tRNA (P-site tRNA) into the drug-occupied exit tunnel. biorxiv.orgresearchgate.netnih.gov

Cryo-EM structures have revealed that residue A76 of the P-site tRNA is dramatically repositioned, shifting by nearly 12 Å from its normal location poised for peptide bond formation. biorxiv.org This sequestration event critically alters the geometry of the PTC. The distance between the attacking amine of the amino acid in the A-site and the ester bond of the P-site tRNA is increased from a catalytically competent ~2.4 Å to an unproductive 5.2 Å. biorxiv.orgresearchgate.net This increased distance makes the formation of a new peptide bond highly improbable, effectively stalling the ribosome. biorxiv.orgresearchgate.net

FeatureState without TcmX (Pre-attack)State with TcmX & QK Motif
P-site tRNA (A76) Positioned in the Peptidyl Transferase Center.Sequestered into the Nascent Polypeptide Exit Tunnel. biorxiv.org
Displacement of A76 N/A~12 Å. biorxiv.org
Catalytic Distance ~2.4 Å between attacking amine and ester bond. biorxiv.org~5.2 Å between attacking amine and ester bond. biorxiv.orgresearchgate.net
Outcome Peptide bond formation proceeds.Peptide bond formation is inhibited. biorxiv.orgresearchgate.net

Sequence-Dependent Ribosome Inhibition

The inhibitory action of Tetracenomycin X is not universal but is instead highly dependent on the amino acid sequence of the nascent polypeptide chain being synthesized. biorxiv.org This specificity is a key feature of its molecular mechanism.

Through inverse toeprinting and sequencing techniques, researchers have demonstrated that TcmX-induced ribosomal stalling occurs predominantly when a Gln-Lys (QK) dipeptide motif is at the C-terminus of the nascent chain. biorxiv.orgpdbj.orgresearchgate.net Stalling happens precisely when the Lysine (B10760008) (K) codon is in the P-site and the Glutamine (Q) codon is in the E-site of the ribosome. biorxiv.org

The efficiency of this stalling can be influenced by the preceding amino acids, indicating that a broader sequence context is recognized. biorxiv.org For example, a proline residue at the -2 position relative to the lysine (i.e., a PQK... motif) enhances the stalling effect. researchgate.net This suggests a cooperative interaction between the drug, the ribosome, and the nascent peptide to induce the stalled state. biorxiv.orgresearchgate.net

The recognition of the QK motif by the TcmX-bound ribosome triggers a cascade of conformational changes that lock the ribosome in a stalled state. biorxiv.orgpdbj.org The sequestration of the P-site tRNA is the central inhibitory event, which directly prevents peptide bond formation. biorxiv.orgpdbj.org

This event induces further conformational adjustments within the ribosome. The displacement of the P-site tRNA's A76 residue leads to a shift in the adjacent C75 residue. biorxiv.org This, in turn, causes a conformational change in the PTC, resulting in the stacking of the 23S rRNA base A2602 against the ribosomal protein bL27. biorxiv.org The nascent peptide itself is forced into a specific conformation, where the side chain of the glutamine residue (Q-1) stacks against the base of 23S rRNA residue A2062. researchgate.net These coordinated structural changes demonstrate a complex allosteric network through which Tetracenomycin X, in concert with a specific peptide sequence, arrests protein synthesis.

Cellular Responses to Tetracenomycin Analogs

While no data exists for Tetracenomycin E, research on related compounds offers insight into the general activity of the tetracenomycin family.

There is no specific information in the reviewed literature concerning the modulation of cellular processes in in vitro cell lines by this compound. Studies on the analog Tetracenomycin X have shown that it can induce cell-cycle arrest at the G0/G1 phase in human lung cancer cells by downregulating cyclin D1. researchgate.net Other analogs like Tetracenomycin D3 have been noted for their potential to inhibit histone deacetylase (HDAC). Furthermore, the glycosylation of the tetracenomycin core structure has been shown to eliminate cytotoxicity against human cancer cell lines, whereas methylation appears to increase it. utupub.fi

Specific data on the impact of this compound on bacterial protein synthesis is not available. However, the mechanism for the tetracenomycin class has been elucidated through studies of analogs like Tetracenomycin X. utupub.finih.gov This class of antibiotics acts as potent inhibitors of protein synthesis. nih.gov

Contrary to the action of structurally similar tetracycline (B611298) antibiotics that bind to the small (30S) ribosomal subunit, Tetracenomycin X binds to a unique site within the polypeptide exit tunnel of the large (50S) ribosomal subunit. utupub.finih.gov This binding site is located near the macrolide binding site but is distinct, preventing cross-resistance. utupub.finih.gov The interaction involves the Tetracenomycin X molecule stacking on a non-canonical base pair of the 23S ribosomal RNA. nih.govbiorxiv.org This binding does not immediately halt protein synthesis but allows for the formation of short oligopeptides before elongation is blocked. nih.gov The inhibitory action is sequence-dependent, with translation stalling primarily at specific amino acid motifs, such as Gln-Lys (QK). biorxiv.org The mechanism involves the sequestration of the peptidyl-tRNA in the exit tunnel, which prevents the formation of the next peptide bond. biorxiv.org The 4-hydroxyl group on the tetracenomycin core is considered crucial for this ribosome binding and subsequent inhibition of protein synthesis. nih.gov

Structure Activity Relationships Sar in Tetracenomycin Analogs

Influence of O-Methylation on Activity and Binding

O-methylation plays a significant role in modulating the biological activity of Tetracenomycins. Specifically, the presence of O-methyl groups at the C-8 and C-12 positions has been shown to enhance binding to the large ribosomal polypeptide exit channel, thereby increasing anticancer potency nih.govnsf.gov. Tetracenomycin E itself is a product of O-methylation, typically at the C-8 position of a precursor, which contributes to its biological profile biorxiv.org. Furthermore, studies indicate that methylation of either the sugar moiety or the aglycone moiety can increase cytotoxicity utupub.fi.

Table 1: Impact of O-Methylation on Tetracenomycin Activity

ModificationEffect on Activity/BindingReference
O-methylation at C-8/C-12Enhances ribosomal binding and anticancer activity. nih.govnsf.gov
Methylation of sugar moietyIncreased cytotoxicity. utupub.fi
Methylation of aglycone moietyIncreased cytotoxicity. utupub.fi
Formation of this compound (e.g., from 8-O-methyl-Tcm D3)Implies a role in modulating activity through C-8 methylation. biorxiv.org

Role of Glycosylation and Deoxysugar Moieties

The glycosylation of Tetracenomycins, involving the attachment of deoxysugar moieties, significantly influences their pharmacological properties. The nature of the appended sugar can affect cellular penetration, potency, and metabolic stability grantome.com. For instance, the L-rhamnose moiety in Elloramycin (B1244480), a related compound, was found to reduce antimicrobial activity compared to non-glycosylated Tetracenomycin C but potentially enhances specificity towards eukaryotic targets . Conversely, glycosylation of the 8-demethyl-tetracenomycin C aglycone has been shown to eliminate its observed cytotoxicity against human cancer cell lines utupub.fi. However, glycosylation generally tends to lower antibacterial activity while influencing target specificity utupub.fi. The promiscuity of certain glycosyltransferases, like ElmGT, allows for the generation of a diverse library of glycosylated Tetracenomycin analogs, which are instrumental in investigating the role of the carbohydrate moiety in binding to the mammalian ribosomal subunit acs.orgresearchgate.net.

Table 2: Influence of Glycosylation on Tetracenomycin Activity

Modification/AnalogEffect on Activity/Target SpecificityReference
Elloramycin (L-rhamnose) vs. non-glycosylated Tcm CReduced antimicrobial activity; potential enhancement of eukaryotic target specificity.
Glycosylation of 8-demethyl-tetracenomycin CEliminated cytotoxicity against human cancer cell lines. utupub.fi
Glycosylation (general)Significantly lowered antibacterial activity; influenced target specificity. utupub.fi
Optimization of deoxysugar moietyEssential for refining cellular penetration, potency, clearance, and metabolism. grantome.com
Diverse glycosylation via ElmGTGeneration of analogs for investigating carbohydrate moiety's role in ribosomal binding. acs.orgresearchgate.net

Importance of Naphthacenequinone Chromophore Planarity

The planarity of the core naphthacenequinone chromophore is a critical determinant of Tetracenomycin cytotoxicity mdpi.comsemanticscholar.org. This planarity is believed to facilitate intercalation into DNA, a mechanism contributing to their biological effects, although Tetracenomycins also interact with ribosomes ontosight.airesearchgate.netresearchgate.netgrantome.com. Modifications that disrupt this planarity, such as the replacement of a ketone group with a hydroxyl group at the C-5 position in some seco-tetracenomycin derivatives, can reduce their effectiveness, likely by hindering intercalation mdpi.comsemanticscholar.org.

Table 3: Impact of Chromophore Planarity on Tetracenomycin Activity

Structural Feature/ModificationEffect on ActivityReference
Planarity of naphthacenequinone chromophoreImportant for cytotoxicity; facilitates intercalation. mdpi.comsemanticscholar.org
Replacement of C-5 ketone with hydroxyl groupChanges planarity of ring B; potentially lowers effectiveness (e.g., intercalation). mdpi.comsemanticscholar.org

Effects of Other Oxidative Modifications and Ring Cleavages

Beyond methylation and glycosylation, other oxidative modifications and structural rearrangements, such as ring cleavages, also impact Tetracenomycin activity. Oxidative modifications are integral to the biosynthesis of Tetracenomycins, with enzymes like ElmH monooxygenase catalyzing key steps . The discovery of seco-tetracenomycins, characterized by cleaved rings (e.g., ring-B cleavage in Saccharothrixone I, ring-A cleavage in Saccharothrixones G and H), enriches the structural diversity of this class mdpi.comsemanticscholar.org. Notably, these ring-cleaved derivatives have shown inactivity at concentrations of 100 µM, suggesting that the integrity of the tetracyclic naphthacenequinone system is crucial for their potent biological effects mdpi.comsemanticscholar.org.

Table 4: Impact of Oxidative Modifications and Ring Cleavages

Modification/Structural FeatureEffect on ActivityReference
Oxidative modificationsEssential for biosynthesis (e.g., Tcm F1 to Tcm D3 via ElmH).
Ring-B cleavage (seco-Tcm)Inactive at 100 µM; integrity of the tetracyclic system is important. mdpi.comsemanticscholar.org
Ring-A cleavage (seco-Tcm)Enriches structural diversity; specific activity data not detailed for these analogs. mdpi.comsemanticscholar.org

Comparative Analysis with Structurally Related Polyketides (e.g., Tetracyclines, Anthracyclines)

Tetracenomycins share similarities with other major classes of polyketides, such as tetracyclines and anthracyclines, but also possess distinct characteristics. Both tetracenomycins and anthracyclines like doxorubicin (B1662922) inhibit protein synthesis, often by targeting the ribosome, though Tetracenomycin X is specifically described as anthracycline-like researchgate.netontosight.airesearchgate.netresearchgate.net. However, tetracenomycins are structurally and mechanistically distinct from tetracyclines, which primarily target the 30S ribosomal subunit and require a specific linearly fused tetracyclic ring system with a diketo substructure for activity wikipedia.orgnih.govslideshare.net. Tetracenomycins, on the other hand, bind within the polypeptide exit channel of the large ribosomal subunit researchgate.netresearchgate.netresearchgate.netresearchgate.net. While Tetracenomycin C is chemically related to tetracyclines and anthracyclinones, its specific activity profile, particularly its broad activity against actinomycetes and lack of inhibition against gram-negative bacteria and fungi, differentiates it from these groups wikipedia.orgresearchgate.net.

Advanced Methodologies in Tetracenomycin Research

Spectroscopic Characterization and Structural Elucidation

The definitive structure of Tetracenomycin E and its congeners was established through a combination of powerful spectroscopic methods. These techniques provide detailed information on the molecule's atomic composition, connectivity, and chromophoric properties. Early identification of this compound as a metabolite in blocked mutants of Streptomyces glaucescens was achieved through chemical and spectroscopic comparisons with known compounds in the pathway. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map the carbon skeleton and determine the precise arrangement of atoms and functional groups within the molecule.

In the broader study of tetracenomycins, 1D and 2D NMR experiments have been indispensable. For instance, the structural analysis of biosynthetic intermediates such as Tetracenomycin F1 and F2 heavily relied on NMR data to confirm their tricyclic anthrone (B1665570) and tetracyclic naphthacenone backbones, respectively. nih.gov For more complex congeners, advanced 2D NMR techniques are employed to establish connectivity through bond correlations. scispace.com The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of each atom, allowing for unambiguous structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov For this compound, HRMS provides the exact molecular weight, allowing for the confident determination of its molecular formula as C₂₂H₁₆O₈. nih.gov

This technique is also pivotal in identifying novel derivatives. For example, in the analysis of a related compound, Tetracenomycin X, HRMS was used to identify a new congener by detecting a mass difference of 16 Daltons, which corresponds precisely to the addition of a single oxygen atom (a hydroxyl group). scispace.com This level of precision is essential for differentiating between compounds with very similar structures and for confirming the outcomes of biosynthetic engineering experiments.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₂H₁₆O₈
Molecular Weight 408.4 g/mol
Exact Mass 408.08451746 Da

Data sourced from PubChem CID 443783. nih.gov

The characteristic tetracyclic naphthacenone core of tetracenomycins acts as a chromophore, absorbing light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. UV-Vis spectroscopy is used to analyze this property. Studies on the closely related Tetracenomycin X show distinct absorption maxima (λmax) that can shift depending on the solvent, a phenomenon known as solvatochromism. scispace.com

These compounds also exhibit fluorescence. Spectrofluorometry can measure the emission spectra, providing further insight into the electronic structure of the chromophore. For Tetracenomycin X and its hydroxylated analog, weak fluorescence was observed with emission maxima around 450 nm. scispace.com Such spectral data are not only useful for structural characterization but also for developing assays to detect and quantify these compounds in biological or chemical systems. wu.ac.th

Table 2: Illustrative UV-Vis Absorption Maxima for Tetracenomycin X Chromophore

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
Methanol (MeOH) 237 275.5 429
Ethanol (EtOH) 237.5 276.5 430
Dimethyl sulfoxide (B87167) (DMSO) 239 279 433.5

Data adapted from studies on the closely related compound Tetracenomycin X, demonstrating typical spectral properties for this class of chromophore. scispace.com

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Drug Complexes

Understanding the precise mechanism of action for an antibiotic requires visualizing its interaction with its molecular target. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of large biomolecular complexes, such as the ribosome. capes.gov.brresearchgate.net

While a specific Cryo-EM structure for this compound has not been published, research on the closely related Tetracenomycin X has provided profound insights. A high-resolution Cryo-EM structure revealed that Tetracenomycin X binds within the polypeptide exit tunnel of the large (50S) ribosomal subunit of E. coli. pdbj.org This binding site is distinct from that of classic tetracycline (B611298) antibiotics, which target the small (30S) ribosomal subunit. nih.govnih.gov By binding in this location, Tetracenomycin X sterically hinders the progression of the nascent polypeptide chain, thereby inhibiting protein synthesis. pdbj.org Given the structural similarity, this Cryo-EM-elucidated mechanism for Tetracenomycin X serves as a powerful model for understanding how this compound functions as a translation inhibitor.

Genetic Engineering and Molecular Biology Techniques

Genetic engineering has been instrumental in deciphering the biosynthetic pathway of tetracenomycins and in creating strains that overproduce specific compounds or novel analogs. The entire gene cluster responsible for the biosynthesis of Tetracenomycin C in Streptomyces glaucescens has been cloned and expressed in heterologous hosts like Streptomyces lividans. pnas.orgnih.govnih.gov This allows for more controlled studies and higher production yields.

The targeted inactivation (knockout) of specific genes in the tetracenomycin biosynthetic cluster has been a key strategy for isolating and identifying pathway intermediates. It was through the analysis of mutants blocked in the later stages of Tetracenomycin C production that this compound was first identified as an accumulated metabolite. nih.gov

Reporter Gene Assays for Biosynthetic Pathway Analysis

Reporter gene assays are powerful tools for dissecting the regulation and activity of biosynthetic pathways, such as that of this compound. These assays involve fusing a promoter region from the tetracenomycin biosynthetic gene cluster to a reporter gene that encodes an easily detectable protein. By observing the expression of the reporter gene, researchers can infer the activity of the native promoter and understand the conditions that favor the production of tetracenomycin compounds.

Commonly used reporter genes in Streptomyces, the genus of bacteria responsible for producing tetracenomycins, include those encoding fluorescent proteins (e.g., Green Fluorescent Protein - GFP), bioluminescent enzymes (e.g., luciferase), or enzymes that produce a colored product (e.g., β-galactosidase). The choice of reporter depends on the desired sensitivity and the available detection methods. nih.gov

A notable advancement in reporter systems for Streptomyces is the development of a visualization reporter system based on the Gram-negative bacterial acyl-homoserine lactone (AHL) quorum-sensing system (VRS-bAHL). nih.gov In this system, the AHL synthase gene, cviI, is used as the reporter. When the target promoter from the tetracenomycin gene cluster is active, CviI is produced, which then synthesizes AHL. The AHL can be detected by a co-cultured biosensor strain, such as Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in the presence of AHL. nih.gov This method offers high sensitivity and is less affected by the native secondary metabolites of the host. nih.gov

Table 1: Examples of Reporter Genes Used in Streptomyces Research

Reporter GeneDetection MethodAdvantages
gfp (Green Fluorescent Protein)Fluorescence MicroscopyReal-time, non-invasive monitoring of gene expression in living cells.
lux (Luciferase)Bioluminescence MeasurementHigh sensitivity, quantitative analysis of promoter activity.
lacZ (β-galactosidase)Colorimetric Assay (with X-gal)Simple, cost-effective, provides spatial information on solid media.
cviI (AHL synthase)Co-culture with Biosensor StrainHigh sensitivity, low interference from host metabolites. nih.gov

These reporter systems can be employed to study the transcriptional regulation of the tetracenomycin gene cluster. For instance, transcriptional analysis of the tcmPG intergenic region in the tetracenomycin C biosynthesis cluster of Streptomyces glaucescens identified two divergent promoters. nih.gov Mutations in the -10 region of the tcmG promoter were shown to significantly decrease its activity, highlighting the utility of such analyses in understanding gene expression regulation. nih.gov

Rational Design of Producer Strains

One key strategy is the heterologous expression of the tetracenomycin biosynthetic gene cluster in a well-characterized host strain. The entire gene cluster for tetracenomycin C biosynthesis from Streptomyces glaucescens has been successfully cloned and expressed in Streptomyces lividans. nih.gov This not only confirmed the completeness of the cloned gene cluster but also led to the overproduction of pigmented intermediates of the pathway. nih.gov

Further enhancements can be achieved by engineering the host strain to increase the supply of precursor molecules. The biosynthesis of tetracenomycins, like other type II polyketides, utilizes acetyl-CoA and malonyl-CoA as building blocks. Overexpression of genes involved in the synthesis of these precursors can lead to increased product titers.

Combinatorial biosynthesis is another powerful approach where genes from different pathways are combined to create novel compounds. For instance, the co-expression of the tcmO gene from the tetracenomycin pathway with genes from the elloramycin (B1244480) pathway has been used to generate novel tetracenomycin analogs. nih.gov This demonstrates the potential for creating new derivatives of this compound with potentially improved properties.

Moreover, understanding the role of specific enzymes allows for targeted gene knockouts or modifications to accumulate specific intermediates or generate new products. For example, the functional characterization of tcmD in the tetracenomycin X biosynthetic pathway has provided insights into its role, opening up possibilities for its manipulation in engineered biosynthesis. nih.gov

Biochemical and Enzymatic Assays

In Vitro Reconstitution of Biosynthetic Steps

The in vitro reconstitution of biosynthetic pathways provides a detailed understanding of the function of individual enzymes and their interactions. This powerful technique involves the purification of the enzymes involved in a specific biosynthetic step and then combining them in a test tube with the necessary substrates to observe the reaction.

A significant achievement in tetracenomycin research has been the in vitro reconstitution of the tetracenomycin F2 polyketide synthase (PKS). acs.org This study demonstrated that the minimal set of proteins required to produce tetracenomycin F2, a key intermediate in the biosynthesis of this compound, includes the ketosynthase complex (TcmK and TcmL), an acyl carrier protein (TcmM), a malonyl-CoA:ACP acyltransferase (MAT), and a cyclase (TcmN). acs.org

The reconstitution experiments revealed that TcmK and TcmL function as a heterodimer. acs.org It was also shown that while the MAT is required for the efficient transfer of malonyl groups to TcmM, a slower, spontaneous transfer can also occur. acs.org Interestingly, acetyl-CoA, the presumed starter unit, was not essential for the in vitro production of tetracenomycin F2. acs.org

Furthermore, the role of other proteins in the pathway has been clarified through in vitro studies. For example, TcmJ was found to significantly increase the production of tetracenomycin F2 but could not substitute for the cyclase activity of TcmN. acs.org These findings provide a detailed molecular-level understanding of the early steps in tetracenomycin biosynthesis.

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics and substrate specificity studies are crucial for understanding the efficiency and selectivity of the enzymes in the this compound biosynthetic pathway. While detailed kinetic parameters for all the enzymes are not yet available, functional analyses have provided significant insights into their roles.

The enzymes responsible for the later tailoring steps in the tetracenomycin pathway, which lead to the structural diversity of the final products, are of particular interest. For instance, the biosynthesis of this compound from tetracenomycin B3 involves an O-methylation step at the C-8 position, a reaction catalyzed by the enzyme TcmO. nih.gov

The substrate flexibility of some of these tailoring enzymes has been explored through combinatorial biosynthesis experiments. For example, it has been shown that ElmP, a TcmP homolog from the elloramycin pathway, can O-methylate this compound at the C-9 position. nih.gov Similarly, the enzyme ElmG has been shown to be capable of hydroxylating tetracenomycin A2. nih.gov This demonstrates a degree of promiscuity in these enzymes that can be exploited for the generation of novel tetracenomycin derivatives.

The cyclases in the tetracenomycin pathway, such as TcmN and TcmI, play a critical role in forming the characteristic four-ring structure of the tetracenomycin core. While detailed kinetic studies are challenging due to the instability of their substrates, their essential role in the correct folding of the polyketide chain has been established through genetic and biochemical experiments.

Bioinformatic and Computational Approaches

Genome Mining for Novel Gene Clusters

Genome mining is a powerful bioinformatic approach used to identify novel biosynthetic gene clusters (BGCs) encoding for natural products, including new tetracenomycins. With the increasing availability of microbial genome sequences, computational tools can be used to scan these genomes for sequences that are homologous to known BGCs.

This approach has been successfully applied to discover novel tetracycline gene clusters, a class of compounds structurally and biosynthetically related to tetracenomycins. researchgate.net The general workflow for genome mining involves using known genes from a BGC, such as those encoding the polyketide synthase (PKS), as queries to search genome databases. researchgate.net Once a potential BGC is identified, bioinformatic analysis can predict the structure of the compound it might produce.

The discovery of novel BGCs is not limited to known producers of a certain class of compounds. Genome mining of diverse microbial sources, including those from underexplored environments, has the potential to uncover entirely new families of natural products. nih.gov For example, a flavoprotein monooxygenase involved in generating structural diversity in type II polyketide products was discovered through a genome mining approach. researchgate.net

Comparative genomics, where the genomes of producing and non-producing strains are compared, can also aid in the identification of BGCs. By identifying genes that are unique to the producing strain, researchers can pinpoint the gene cluster responsible for the synthesis of the compound of interest.

Molecular Docking and Dynamics Simulations of Drug-Target Interactions

Extensive research into the advanced methodologies applied to the study of tetracenomycin compounds has revealed a significant gap in the scientific literature concerning the specific molecule this compound. Following a comprehensive search of scholarly articles and scientific databases, no specific studies detailing the molecular docking and dynamics simulations of this compound were identified.

Consequently, there is a lack of available data on the drug-target interactions, binding affinities, and specific molecular interactions of this compound at a computational level. Research in this area has predominantly focused on other members of the tetracycline family, such as tetracycline itself and Tetracenomycin X, as well as the enzymes involved in the biosynthesis of these compounds, like Tetracenomycin ARO/CYC. nih.govnih.govsemanticscholar.orgnih.govnih.gov

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug molecule, and its biological target, typically a protein or nucleic acid. nih.govmdpi.comyoutube.com These methods provide valuable insights into:

Binding Affinity: The strength of the interaction between the drug and its target. semanticscholar.org

Binding Mode: The specific orientation and conformation of the drug molecule within the target's binding site.

Key Molecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the drug-target complex. nih.gov

Conformational Changes: How the binding of the drug may induce structural changes in the target protein.

While these methodologies have been applied to other tetracyclines, the absence of such studies for this compound means that detailed computational insights into its mechanism of action and potential therapeutic targets are currently unavailable. Future research employing molecular docking and dynamics simulations will be crucial to elucidate the specific molecular interactions of this compound and to advance our understanding of its biological activity.

Future Research Directions and Translational Perspectives in Natural Product Discovery

Exploration of Undiscovered Tetracenomycin Analogs

The discovery of novel tetracenomycin analogs remains a key area for expanding the therapeutic utility of this compound class. Genomic mining of microbial genomes, particularly those of Streptomyces species, offers a promising avenue for identifying new tetracenomycin biosynthetic gene clusters that may encode for previously uncharacterized analogs. Bioactivity screening of these newly identified or synthetically modified tetracenomycin derivatives is crucial for uncovering compounds with enhanced potency, altered spectrum of activity, or reduced toxicity. Structure-activity relationship (SAR) studies, which systematically modify different parts of the tetracenomycin molecule and evaluate the impact on biological activity, are essential for guiding the design of more effective analogs. This includes exploring variations in the polyketide backbone and the attached deoxysugar moieties, which have been shown to influence both antibacterial and cytotoxic properties utupub.figrantome.comacs.orgacs.org.

Development of Novel Biosynthetic Pathways through Synthetic Biology

Synthetic biology approaches are revolutionizing the production and diversification of natural products like tetracenomycins. By employing advanced genetic engineering tools and chassis organisms, researchers can reconstitute and modify tetracenomycin biosynthetic gene clusters. Heterologous expression of these clusters in well-characterized hosts, such as Streptomyces coelicolor, allows for the production of tetracenomycins and their analogs under controlled conditions nih.govresearchgate.netnih.govresearchgate.net. Metabolic engineering strategies, including the overexpression of genes involved in precursor supply (e.g., acetyl-CoA carboxylase for malonyl-CoA) and the manipulation of polyketide synthases (PKSs), are being utilized to enhance the yield and diversify the structures of tetracenomycins nih.govresearchgate.netnih.govacs.orgjst.go.jp. For instance, engineering the tetracenomycin pathway in Streptomyces coelicolor with improved precursor pools has led to enhanced production titers nih.gov.

Mechanistic Insights into Ribosome-Targeting Antibiotics

Tetracenomycins, particularly tetracenomycin X (TcmX), exert their effects by inhibiting bacterial protein synthesis through a distinct mechanism involving the bacterial ribosome researchgate.netnih.govbiorxiv.orgpdbj.orgbiorxiv.org. Unlike tetracyclines, which target the 30S ribosomal subunit, TcmX binds to the large (50S) ribosomal subunit within the nascent polypeptide exit tunnel nih.govbiorxiv.orgpdbj.org. This binding site is adjacent to the macrolide-binding site, explaining the lack of cross-resistance with macrolides nih.govbiorxiv.orgbiorxiv.org. Cryo-electron microscopy studies have revealed that TcmX sequesters peptidyl-tRNA at specific motifs (QK motifs) within the exit tunnel, thereby blocking peptide bond formation biorxiv.orgpdbj.orgbiorxiv.org. Understanding these precise interactions at a molecular level is critical for designing new analogs that can effectively target bacterial ribosomes while potentially evading resistance mechanisms. Ansamycins, as a broader class, are known to inhibit bacterial RNA synthesis or protein synthesis by interfering with translation elongation factors researchgate.netnih.govresearchgate.net.

Engineering for Enhanced Production and Diversification of Bioactive Polyketides

Improving the production yields of tetracenomycins and generating structural diversity are key objectives in their development. Metabolic engineering strategies, such as enhancing precursor availability through the overexpression of genes like acetyl-CoA carboxylase (accA2BE) and improving oxygen utilization via hemoglobin expression, have significantly boosted tetracenomycin production in engineered strains nih.gov. Combinatorial biosynthesis, which involves combining genes from different pathways or modifying existing ones, is a powerful tool for creating novel tetracenomycin analogs with diverse deoxysugar moieties grantome.comacs.orgacs.orgnih.govnih.gov. For example, the expression of various "sugar plasmids" in a tetracenomycin-producing host, coupled with a promiscuous glycosyltransferase (ElmGT), has yielded numerous glycosylated tetracenomycin analogs, some of which exhibit altered antibacterial activity and specificity utupub.fiacs.orgnih.gov. Engineering of specific enzymes, such as methyltransferases (e.g., tcmO, tcmD), has also been instrumental in generating analogs like tetracenomycin C and X nih.govresearchgate.net.

Addressing Bacterial Resistance Mechanisms through Novel Analog Design

The rise of antibiotic resistance poses a significant challenge, and the development of tetracenomycin analogs that can overcome existing resistance mechanisms is paramount. While tetracenomycins target the ribosome at a unique site, potentially circumventing common resistance pathways, bacteria can develop resistance through mechanisms such as efflux pumps, ribosomal protection, or enzymatic inactivation nih.govnih.govfrontiersin.orgreactgroup.org. Designing tetracenomycin analogs that are less susceptible to these resistance mechanisms is a critical future direction. For instance, modifications to the structure that reduce recognition by efflux pumps or alter binding to ribosomal protection proteins could confer enhanced efficacy against resistant strains. Research into the specific resistance mechanisms employed by bacteria against tetracenomycins and the structure-activity relationships of modified analogs will be crucial for developing the next generation of these compounds. Studies have shown that some modifications, like glycosylation, can alter target specificity and potentially impact resistance utupub.fi.

Q & A

Q. What are the key structural features distinguishing Tetracenomycin E from other tetracenomycins, and what analytical techniques are most effective for its characterization?

Answer: this compound is hypothesized to differ from related compounds (e.g., Tetracenomycin C) in hydroxylation patterns, methylation sites, or side-chain modifications. Effective characterization requires:

  • High-resolution mass spectrometry (HR-MS) to determine molecular formula and fragmentation patterns.
  • Multidimensional NMR (1H, 13C, COSY, HSQC) to map functional groups and stereochemistry.
  • Comparative analysis against known tetracenomycin derivatives (e.g., Tetracenomycin F1/F2 intermediates) .

Q. How does the biosynthetic pathway of this compound differ from Tetracenomycin C, and what genetic tools are essential for studying these pathways?

Answer: The biosynthesis likely involves a type II polyketide synthase (PKS) system, with divergence in tailoring enzymes (e.g., oxygenases, methyltransferases). Key methodologies include:

  • Gene cluster analysis : Use genome mining tools (e.g., antiSMASH) to identify PKS and regulatory genes.
  • Heterologous expression : Clone clusters into Streptomyces lividans for pathway reconstitution .
  • Mutant complementation : Compare intermediates in blocked mutants (e.g., tcmK/L knockouts) to elucidate E-specific steps .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in bioactivity data of this compound across different studies?

Answer: Contradictions may arise from assay conditions or impurity interference. Mitigation strategies:

  • Standardized bioassays : Use uniform MIC (Minimum Inhibitory Concentration) protocols and control strains.
  • Dose-response validation : Test purified E across multiple concentrations.
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables .

Q. How can researchers design heterologous expression systems for this compound production, and what challenges are commonly encountered?

Answer: Design Steps :

Clone the putative tcm cluster into a high-expression vector (e.g., pSET152).

Transform into a Streptomyces host with compatible regulatory elements.

Optimize fermentation media (e.g., carbon/nitrogen ratios).

Q. Challenges :

  • Silent gene clusters : Induce expression via chemical elicitors (e.g., γ-butyrolactones).
  • Toxicity : Use exporters (e.g., tcmA homologs) to mitigate self-resistance issues .

Q. What statistical approaches are appropriate for analyzing variability in this compound yield under different fermentation conditions?

Answer:

  • Factorial design : Test interactions between variables (pH, temperature, aeration).
  • ANOVA/t-test : Compare yields across replicates.
  • Response Surface Methodology (RSM) : Optimize conditions using central composite design .

Q. How can researchers validate the role of specific genes in this compound biosynthesis using knockout studies?

Answer:

  • CRISPR-Cas9 knockouts : Target PKS or tailoring genes (e.g., oxygenases).
  • Metabolite profiling : Use HPLC-MS to compare intermediates in wild-type vs. mutants.
  • Complementation : Restore gene function to confirm phenotypic rescue .

Q. What in silico approaches are effective in predicting regulatory elements controlling this compound biosynthesis?

Answer:

  • Promoter prediction : Tools like BPROM to identify σ-factor binding sites.
  • Transcriptomics : Map differentially expressed genes under inducing conditions.
  • Machine learning : Train models on known regulatory sequences (e.g., tcmR operators) .

Unresolved Questions & Future Directions

  • Mechanistic gaps : How do post-PKS modifications (e.g., glycosylation) influence E’s bioactivity?
  • Ecological role : Does this compound play a signaling role in microbial communities?
  • Synthetic biology : Can hybrid PKS systems generate novel E analogs with enhanced properties?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.